AM-4668

Description

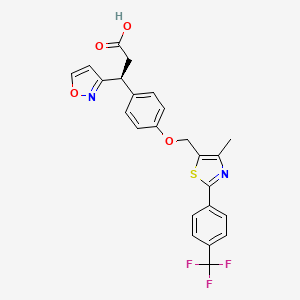

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLGZNVPWRUVNM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AM-4668

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4668 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide delineates the mechanism of action of this compound, focusing on its role as a potential therapeutic agent for type 2 diabetes. Through the activation of GPR40, this compound stimulates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). This document provides a comprehensive overview of the signaling pathways, quantitative data on its potency, and detailed experimental protocols for the key assays used in its characterization.

Introduction

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells. It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in the regulation of insulin secretion. The development of synthetic GPR40 agonists like this compound represents a promising therapeutic strategy for type 2 diabetes, as they enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. This compound has been identified as a potent GPR40 agonist with excellent pharmacokinetic properties across various species, making it a compound of significant interest in metabolic disease research.[1]

Core Mechanism of Action: GPR40 Agonism

The primary mechanism of action of this compound is its agonistic activity at the GPR40 receptor. Upon binding, this compound induces a conformational change in the receptor, initiating a downstream signaling cascade.

Signaling Pathway

The activation of GPR40 by this compound predominantly couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates the following sequence of events:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Potentiation of Insulin Secretion: The resulting increase in intracellular Ca2+ concentration is a key factor in potentiating the exocytosis of insulin-containing granules from the pancreatic β-cells, but only in the presence of elevated glucose levels.

Some GPR40 agonists have also been shown to signal through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This can further enhance insulin secretion.

Caption: Signaling pathway of this compound via GPR40 activation.

Quantitative Data

The potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | 3.6 nM | GPR40 IP3 Assay | A9 cells | [1] |

| EC50 | 36 nM | GPR40 Aequorin Assay | CHO cells | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

GPR40 Inositol Phosphate (IP3) Assay

This assay measures the accumulation of inositol phosphate, a downstream product of GPR40 activation.

Objective: To determine the potency (EC50) of this compound in stimulating IP3 production in cells expressing GPR40.

Methodology:

-

Cell Culture: A9 cells stably expressing the human GPR40 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: The cells are washed to remove unincorporated [3H]-myo-inositol and then pre-incubated with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1, a stable metabolite of IP3. Subsequently, cells are treated with varying concentrations of this compound.

-

Assay Termination and Lysis: The reaction is stopped by the addition of a lysis buffer.

-

IP3 Isolation: The cell lysates are transferred to a column containing an anion exchange resin that binds inositol phosphates.

-

Quantification: The amount of [3H]-inositol phosphates is quantified using a scintillation counter.

-

Data Analysis: The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for the GPR40 Inositol Phosphate (IP3) Assay.

GPR40 Aequorin Assay

This assay measures changes in intracellular calcium concentration upon GPR40 activation using a bioluminescent protein, aequorin.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization in cells expressing GPR40.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human GPR40 receptor and apoaequorin are cultured and seeded into 96-well plates.

-

Aequorin Reconstitution: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, in a light-protected environment to reconstitute the active photoprotein.

-

Compound Addition: The plate is placed in a luminometer equipped with an injection system. Varying concentrations of this compound are injected into the wells.

-

Luminescence Detection: The interaction of calcium with aequorin triggers a flash of light, which is measured by the luminometer. The light emission is directly proportional to the intracellular calcium concentration.

-

Data Analysis: The peak luminescence signal is recorded for each concentration of this compound. The data are then used to generate a dose-response curve and calculate the EC50 value.

Caption: Workflow for the GPR40 Aequorin Assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of this compound on glucose disposal in an in vivo model.

Objective: To assess the ability of this compound to improve glucose tolerance in rodents.

Methodology:

-

Animal Acclimatization and Fasting: Male mice or rats are acclimatized to the housing conditions and then fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.

-

Compound Administration: this compound or vehicle is administered orally (p.o.) via gavage.

-

Glucose Challenge: After a specified period (e.g., 30 or 60 minutes) to allow for compound absorption, a concentrated glucose solution is administered orally.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose levels are plotted against time. The area under the curve (AUC) for glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.

Conclusion

This compound is a potent GPR40 agonist that enhances glucose-stimulated insulin secretion through the Gαq/11-PLC-IP3-Ca2+ signaling pathway. Its in vitro potency, demonstrated by low nanomolar EC50 values, and its reported favorable pharmacokinetic profile highlight its potential as a therapeutic candidate for the treatment of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GPR40 agonists. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical models of diabetes.

References

AM-4668 chemical structure and properties

A comprehensive search for the chemical compound designated "AM-4668" has yielded no specific, publicly available information regarding its chemical structure, properties, or associated experimental protocols. The identifier "this compound" does not correspond to a recognized chemical entity in major chemical databases or scientific literature.

The search results primarily pointed to unrelated subjects, including mechanical apparatus and product catalogs, indicating that "this compound" is not a standard or widely known designation for a chemical compound.

To provide a detailed technical guide as requested, a more specific and accurate identifier for the molecule of interest is required. This could include:

-

A different designation or internal code.

-

The IUPAC name.

-

A SMILES string.

-

A CAS registry number.

-

A reference to a patent or scientific publication where the compound is described.

Without this fundamental information, it is not possible to proceed with the creation of a technical guide that includes its chemical structure, properties, experimental methodologies, and signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the identifier and provide a recognized chemical descriptor to enable a thorough and accurate response.

GPR40/FFA1 Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1). GPR40 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in glucose-stimulated insulin secretion (GSIS) and incretin hormone release. This document details the core signaling pathways, presents quantitative data for key ligands, and provides detailed experimental protocols for studying GPR40/FFA1 function.

Core Signaling Pathways

GPR40 is activated by medium and long-chain free fatty acids (FFAs). Upon activation, it initiates several downstream signaling cascades, primarily through coupling to different G proteins, leading to diverse physiological responses. The receptor's signaling is not limited to a single pathway, exhibiting biased agonism where different ligands can preferentially activate distinct downstream effectors.

Gαq/11 Signaling Pathway

The canonical and most well-characterized signaling pathway for GPR40 involves its coupling to the Gq/11 family of G proteins.[1][2] This pathway is central to the receptor's role in augmenting glucose-stimulated insulin secretion in pancreatic β-cells.

Activation of the Gαq/11 pathway proceeds as follows:

-

Ligand Binding: An agonist (e.g., a long-chain fatty acid) binds to GPR40.

-

G Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its activation and dissociation from the Gβγ dimer.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[2][3]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a key signal for the exocytosis of insulin granules.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which further contributes to the signaling cascade promoting insulin secretion.

Gαs Signaling Pathway

More recent evidence has demonstrated that GPR40 can also couple to the Gαs stimulatory G protein, particularly in response to certain synthetic agonists. This pathway is significant for the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.

The Gαs signaling cascade involves:

-

Ligand Binding: A "Gq+Gs" biased agonist binds to GPR40.

-

G Protein Activation: The receptor activates the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP binds to and activates protein kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to the potentiation of hormone secretion (e.g., GLP-1).

β-Arrestin Signaling Pathway

Beyond G protein-mediated signaling, GPR40 can also engage β-arrestin-dependent pathways. This interaction is crucial for receptor desensitization and internalization, but can also initiate distinct, G protein-independent signaling events. Some synthetic agonists, like TAK-875, have been shown to be more effective at recruiting β-arrestins than endogenous fatty acids, acting as β-arrestin-biased agonists. This β-arrestin 2-mediated axis has been functionally linked to insulinotropic activity.

The β-arrestin pathway includes:

-

Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR40.

-

β-Arrestin Recruitment: Phosphorylated GPR40 serves as a docking site for β-arrestin 1 and/or 2.

-

Signaling and Internalization: β-arrestin binding sterically hinders further G protein coupling (desensitization) and promotes receptor internalization via clathrin-coated pits. It also acts as a scaffold for other signaling proteins, such as ERK (extracellular signal-regulated kinase).

Quantitative Data on GPR40/FFA1 Ligands

The potency and efficacy of various endogenous and synthetic ligands for GPR40 differ depending on the signaling pathway being measured. This phenomenon, known as biased agonism, is critical for drug development. The following tables summarize key quantitative data for representative GPR40 agonists.

Table 1: Gαq Pathway Activation (IP1 Accumulation / Ca²⁺ Mobilization)

| Compound | Agonist Type | EC₅₀ | Cell Line | Assay Type | Reference |

|---|---|---|---|---|---|

| α-Linolenic Acid (ALA) | Endogenous | 10.1 µM | COS-7 | IP Accumulation | |

| Docosahexaenoic Acid (DHA) | Endogenous | 5.3 µM | COS-7 | IP Accumulation | |

| Palmitic Acid (PA) | Endogenous | 17.0 µM | HEK-293 | Ca²⁺ Flux | |

| Oleic Acid (OA) | Endogenous | 13.0 µM | HEK-293 | Ca²⁺ Flux | |

| TAK-875 (Fasiglifam) | Synthetic (Gq-only) | 38 nM | HEK-293 | Ca²⁺ Flux | |

| AMG 837 | Synthetic (Gq-only) | 13 nM | - | Insulin Secretion | |

| AM-1638 | Synthetic (Gq + Gs) | 0.16 µM | COS-7 | IP Accumulation | |

| AM-5262 | Synthetic (Gq + Gs) | 0.08 µM | COS-7 | IP Accumulation | |

| 14,15-EET | Endogenous | 0.58 µM | HEK-293 | Ca²⁺ Mobilization |

| GW9508 | Synthetic | 19 nM | HEK-293 | Ca²⁺ Mobilization | |

Table 2: Gαs Pathway Activation (cAMP Accumulation)

| Compound | Agonist Type | EC₅₀ | Cell Line | Assay Type | Reference |

|---|---|---|---|---|---|

| α-Linolenic Acid (ALA) | Endogenous | No activity | COS-7 | cAMP Accumulation | |

| TAK-875 (Fasiglifam) | Synthetic (Gq-only) | No activity | COS-7 | cAMP Accumulation | |

| AM-1638 | Synthetic (Gq + Gs) | 0.77 µM | COS-7 | cAMP Accumulation |

| AM-5262 | Synthetic (Gq + Gs) | 0.35 µM | COS-7 | cAMP Accumulation | |

Table 3: β-Arrestin Recruitment

| Compound | Agonist Type | EC₅₀ (β-Arrestin 2) | Cell Line | Assay Type | Reference |

|---|---|---|---|---|---|

| Palmitic Acid (PA) | Endogenous | 27.0 µM | HEK-293T | BRET | |

| Oleic Acid (OA) | Endogenous | 25.0 µM | HEK-293T | BRET |

| TAK-875 (Fasiglifam) | Synthetic (β-arrestin biased) | 0.17 µM | HEK-293T | BRET | |

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize GPR40/FFA1 signaling.

Intracellular Calcium Flux Assay

This assay measures the Gαq-mediated release of intracellular calcium upon receptor activation.

-

Objective: To quantify agonist-induced changes in intracellular Ca²⁺ concentration.

-

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Agonist binding to GPR40 triggers IP3-mediated Ca²⁺ release from the ER, causing an increase in the dye's fluorescence, which is measured over time using a plate reader or flow cytometer.

-

Materials:

-

Cells expressing GPR40 (e.g., HEK-293, CHO-K1, or MIN6).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Pluronic™ F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test compounds (agonists, antagonists).

-

Positive control (e.g., Ionomycin).

-

-

Procedure:

-

Cell Plating: Seed cells into the microplate at a density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a dye loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic™ F-127 in Assay Buffer).

-

Aspirate culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60-120 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of test compounds at 5X the final desired concentration in Assay Buffer.

-

Measurement: Place the cell plate in a fluorescence plate reader (e.g., FlexStation 3, FLIPR).

-

Record a stable baseline fluorescence for 30-60 seconds.

-

The instrument adds 25 µL of the 5X compound solution to the wells.

-

Immediately begin recording the fluorescence intensity for 2-5 minutes.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot dose-response curves and calculate EC₅₀ values.

-

cAMP Accumulation Assay

This assay quantifies the Gαs-mediated production of cyclic AMP.

-

Objective: To measure agonist-induced intracellular cAMP levels.

-

Principle: This is a competitive immunoassay. cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The detection signal is inversely proportional to the amount of cAMP in the cell lysate. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaScreen.

-

Materials:

-

Cells expressing GPR40 (e.g., COS-7, CHO-K1).

-

White, opaque 96- or 384-well microplates.

-

cAMP assay kit (e.g., Cisbio HTRF, PerkinElmer AlphaScreen).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

-

Test compounds.

-

-

Procedure:

-

Cell Plating: Seed cells into the microplate and incubate overnight.

-

Cell Stimulation:

-

Aspirate culture medium.

-

Add 25 µL of Stimulation Buffer containing the test compound at various concentrations.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Add 25 µL of the lysis buffer/detection reagent mix from the kit (containing the labeled cAMP tracer and the antibody).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement: Read the plate on a compatible plate reader (e.g., HTRF- or AlphaScreen-capable).

-

Data Analysis: Generate a cAMP standard curve. Convert sample readings to cAMP concentrations using the standard curve, then plot dose-response curves to determine EC₅₀ values.

-

β-Arrestin Recruitment Assay (BRET)

This assay directly measures the interaction between GPR40 and β-arrestin in live cells.

-

Objective: To monitor ligand-induced recruitment of β-arrestin to GPR40.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. GPR40 is fused to a BRET donor (e.g., Renilla Luciferase, Rluc8), and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP). When an agonist induces their interaction, the donor and acceptor are brought into close proximity (<10 nm), allowing energy transfer. The emission of light by the acceptor upon excitation of the donor is measured.

-

Materials:

-

HEK-293T cells (or similar, lacking endogenous GPR40).

-

Expression plasmids: GPR40-Rluc8 and Venus-β-arrestin2.

-

Transfection reagent (e.g., PEI, Lipofectamine).

-

White, 96-well microplates.

-

BRET substrate (e.g., Coelenterazine-h).

-

Test compounds.

-

-

Procedure:

-

Transfection: Co-transfect HEK-293T cells with the GPR40-donor and arrestin-acceptor plasmids.

-

Cell Plating: 24 hours post-transfection, plate the cells into white microplates.

-

Assay: 48 hours post-transfection, aspirate the medium and replace it with assay buffer (e.g., HBSS).

-

Add test compounds to the wells and incubate for 15 minutes at 37°C.

-

Add the BRET substrate (e.g., Coelenterazine-h to a final concentration of 5 µM).

-

Measurement: Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The net BRET is the ratio in the presence of an agonist minus the ratio with vehicle. Plot net BRET values against ligand concentration to determine EC₅₀.

-

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway downstream of GPR40.

-

Objective: To detect ligand-induced phosphorylation of ERK1/2.

-

Principle: Cells are stimulated with a GPR40 agonist for various time points. Cells are then lysed, and the proteins are separated by SDS-PAGE. Western blotting is used to detect phosphorylated ERK (p-ERK) and total ERK using specific antibodies. The ratio of p-ERK to total ERK indicates pathway activation.

-

Materials:

-

Cells expressing GPR40.

-

Serum-free medium for starvation.

-

Test compounds.

-

Ice-cold PBS.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

ECL detection reagent.

-

-

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-16 hours before the experiment to reduce basal ERK phosphorylation.

-

Stimulation: Treat cells with the test compound for desired time points (e.g., 5, 10, 20, 30 minutes).

-

Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Separate 10-20 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate with anti-p-ERK antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

-

Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.

-

Experimental and Logical Workflows

A typical workflow for characterizing a novel GPR40 agonist involves a series of assays to determine its potency, efficacy, and signaling bias.

References

AM-4668: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

AM-4668 is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed by Amgen Inc., this compound emerged from a lead optimization program seeking novel treatments for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, based on available scientific literature. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. While this compound demonstrated promising preclinical properties, it was ultimately identified as a backup candidate and does not appear to have progressed into clinical trials.

Introduction: The Role of GPR40 in Type 2 Diabetes

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by medium and long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it offers the potential for lowering blood glucose with a reduced risk of hypoglycemia. The development of GPR40 agonists like this compound represents a targeted approach to enhancing the body's natural insulin secretion in response to elevated glucose levels.

Discovery and Lead Optimization

This compound was discovered and developed by a team of scientists at Amgen Inc. as part of a broader research effort to identify novel GPR40 agonists for the treatment of type 2 diabetes. The primary research outlining this work was published in ACS Medicinal Chemistry Letters in 2014 by Liu et al.

The development of this compound was part of an optimization program for phenylpropanoic acid derivatives. This program also identified a clinical candidate, AMG 837. This compound was developed as a structurally distinct backup candidate with improved potency, excellent pharmacokinetic properties across different species, and minimal central nervous system (CNS) penetration.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key publication in Synfacts highlights the synthetic route, which is based on the initial disclosure by Amgen. The synthesis is notable for two key steps:

-

Asymmetric Conjugate Addition: The synthesis begins with an asymmetric conjugate addition of a titanium enolate to a nitrostyrene derivative. This step is crucial for establishing the desired stereochemistry of the molecule.

-

1,3-Dipolar Cycloaddition: Following the conjugate addition, a 1,3-dipolar cycloaddition of a nitrile oxide, generated from a nitro group in the intermediate, is employed to construct the central oxazole ring of this compound.

While a detailed, step-by-step protocol is proprietary to the discovering institution, the key transformations are well-documented in the chemical literature, allowing for its reproduction by skilled synthetic chemists.

Preclinical Pharmacology and Pharmacokinetics

This compound's pharmacological activity is centered on its potent agonism of the GPR40 receptor. The following tables summarize the available quantitative data from in vitro assays.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | EC50 (nM) |

| GPR40 IP3 Assay | A9 cells | 3.6[1][2] |

| GPR40 Aequorin Assay | CHO cells | 36[1] |

The data clearly indicates that this compound is a highly potent GPR40 agonist, with activity in the low nanomolar range.

Table 2: Preclinical Pharmacokinetic Properties of this compound

| Species | Pharmacokinetic Parameter | Value |

| Mouse | Oral Bioavailability | Data not publicly available |

| Rat | Oral Bioavailability | Data not publicly available |

| Dog | Oral Bioavailability | Data not publicly available |

| Cynomolgus Monkey | Oral Bioavailability | Data not publicly available |

Although the primary literature states that this compound possesses "excellent pharmacokinetic properties across species," specific quantitative data on parameters such as oral bioavailability, clearance, and half-life are not detailed in the publicly accessible literature.

Signaling Pathway and Experimental Workflow

GPR40 Signaling Pathway

The activation of GPR40 by an agonist like this compound initiates a downstream signaling cascade within the pancreatic β-cell, ultimately leading to enhanced insulin secretion. The following diagram illustrates this pathway.

Experimental Workflow: In Vitro Potency Assay

The determination of this compound's potency likely followed a standard in vitro experimental workflow. The diagram below outlines a typical procedure for an IP3 accumulation assay, a common method for assessing the activity of Gq-coupled receptors like GPR40.

Detailed Experimental Protocols

While the full, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to Amgen, the following provides a generalized methodology for the key assays based on standard practices in the field.

General Protocol for GPR40 Inositol Phosphate (IP3) Accumulation Assay

-

Cell Culture: A9 cells stably transfected with the human GPR40 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Cells are seeded into 96-well plates at a density that allows for optimal signal detection and incubated for 24 hours.

-

Compound Preparation: this compound is serially diluted in an appropriate assay buffer to generate a range of concentrations for the dose-response curve.

-

Assay Procedure: The cell culture medium is removed, and the cells are washed with assay buffer. The diluted compound is then added to the wells, and the plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and IP3 Measurement: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of a commercially available IP3 assay kit (e.g., from Cisbio or PerkinElmer). The concentration of accumulated IP3 is then determined, typically using a competitive immunoassay format with a fluorescent or luminescent readout.

-

Data Analysis: The raw data are normalized to a positive control (e.g., a known GPR40 agonist) and a negative control (vehicle). A dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration. The EC50 value is then calculated using a non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a potent GPR40 agonist that was developed as a backup candidate during a successful lead optimization program at Amgen. It exhibits high in vitro potency and was reported to have favorable pharmacokinetic properties. However, there is no publicly available information to suggest that this compound progressed into clinical development. The decision to halt the development of a backup compound is common in the pharmaceutical industry and can be due to a variety of factors, including the success of the primary clinical candidate, strategic portfolio decisions, or unforeseen liabilities.

The discovery and preclinical characterization of this compound nevertheless contribute to the broader understanding of GPR40 pharmacology and the structure-activity relationships of its agonists. The synthetic strategies and assay methodologies employed in its development are representative of modern drug discovery campaigns targeting G-protein coupled receptors.

References

The Role of GPR40 Agonists in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in modulating glucose-dependent insulin secretion (GSIS) and incretin hormone release.[3][4][5] This technical guide provides an in-depth overview of the signaling mechanisms, physiological roles, and therapeutic potential of GPR40 agonists in the context of glucose homeostasis.

GPR40 Signaling Pathways

Activation of GPR40 by its agonists initiates a cascade of intracellular events that potentiate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. The primary signaling pathway involves the coupling of GPR40 to the Gαq/11 subunit of the heterotrimeric G-protein.

Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.

Simultaneously, DAG activates protein kinase C (PKC) and protein kinase D1 (PKD1). PKD1, in particular, has been shown to be a critical downstream effector of GPR40 signaling, mediating the potentiation of the second phase of insulin secretion. This is achieved, in part, through the reorganization of the actin cytoskeleton, which facilitates the movement and fusion of insulin granules with the plasma membrane. Some GPR40 agonists, particularly those classified as ago-allosteric modulators (AgoPAMs), have also been shown to engage Gαs signaling pathways in enteroendocrine cells, leading to an increase in cyclic AMP (cAMP) levels and subsequent secretion of incretins like glucagon-like peptide-1 (GLP-1).

Quantitative Effects of GPR40 Agonists on Glucose Homeostasis

Numerous preclinical and clinical studies have demonstrated the efficacy of synthetic GPR40 agonists in improving glycemic control. These compounds have been shown to dose-dependently reduce glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose excursions.

Preclinical Data

In various rodent models of T2DM, GPR40 agonists have demonstrated robust glucose-lowering effects and potentiation of insulin secretion.

| Agonist | Animal Model | Dose | Key Findings | Reference(s) |

| AMG-837 | Sprague-Dawley Rats | 0.03, 0.1, 0.3 mg/kg | Dose-dependent improvement in glucose tolerance during IPGTT. Glucose AUC improved by 3.9%, 14.5% (p<0.05), and 18.8% (p<0.01) respectively. | |

| AMG-837 | Zucker Fatty Rats | 0.03, 0.1, 0.3 mg/kg (21 days) | Sustained improvement in glucose tolerance. Glucose AUC decreased by 17%, 34% (p<0.001), and 39% (p<0.001) after the first dose, and by 7%, 15% (p<0.05), and 25% (p<0.001) after 21 days. | |

| LY2881835 (Compound 1) | Mouse | Not specified | Potent, efficacious, and durable dose-dependent reductions in glucose levels with significant increases in insulin and GLP-1 secretion. | |

| TAK-875 & AM-1638/5262 | B6 Mice | 30 mg/kg | AM compounds (ago-allosteric modulators) significantly increased plasma GLP-1 and GIP levels compared to TAK-875 (orthosteric agonist). |

Clinical Data

Several GPR40 agonists have advanced to clinical trials, with TAK-875 (Fasiglifam) being one of the most extensively studied.

| Agonist | Study Phase | Dose | Duration | Key Findings | Reference(s) |

| TAK-875 (Fasiglifam) | Phase 2 | 6.25, 25, 50, 100, 200 mg | 12 weeks | Significant dose-dependent reductions in HbA1c from baseline, ranging from -0.65% to -1.12% (p<0.001 vs. placebo). Hypoglycemia rates were similar to placebo. | |

| TAK-875 (Fasiglifam) | Phase 3 (Japanese patients) | 25, 50 mg | 24 weeks | Significant reductions in HbA1c from baseline: -0.57% (25 mg) and -0.83% (50 mg) vs. 0.16% with placebo (p<0.0001). | |

| TAK-875 (Fasiglifam) | Phase 1 | 25, 50, 100, 200, 400 mg | 14 days | Dose-dependent reductions in fasting glucose (2 to -93 mg/dL) and post-OGTT glucose (26 to -172 mg/dL). | |

| SCO-267 | Phase 1 | Single dose | N/A | Increased plasma GLP-1 by 3-5 fold, GIP by 30%, and PYY by 70%. | |

| LY2922470 (Compound 3) | Early Clinical | Not specified | Provided proof-of-concept for glucose-lowering therapy in subjects with T2DM. |

Experimental Protocols

In Vitro GPR40 Agonist Screening

A common method for identifying GPR40 agonists is through high-throughput screening (HTS) assays that measure downstream signaling events, such as intracellular calcium mobilization.

Protocol Outline: Calcium Flux Assay

-

Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

-

Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.

-

Compound Addition: Test compounds and control agonists/antagonists are added to the wells.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.

Islet Perifusion for Dynamic Insulin Secretion

Islet perifusion is a technique used to study the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli.

Protocol Outline: Mouse Islet Perifusion

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion.

-

Perifusion System Setup: A multi-channel perifusion system is prepared with chambers to hold the islets, peristaltic pumps to control the flow of media, and fraction collectors. The system is maintained at 37°C.

-

Islet Loading: A specific number of islets (e.g., 100-200) are placed in each chamber.

-

Equilibration: Islets are perifused with a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

-

Stimulation: The perifusion buffer is switched to one containing a high glucose concentration (e.g., 16.7 mM) with or without the GPR40 agonist being tested.

-

Fraction Collection: Effluent from the chambers is collected at regular intervals (e.g., every 1-3 minutes).

-

Insulin Measurement: The insulin concentration in each fraction is determined using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Insulin secretion profiles are plotted over time to assess the effects of the GPR40 agonist on both the first and second phases of GSIS.

In Vivo Assessment: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to evaluate how an organism handles a glucose load, providing insights into insulin sensitivity and secretion.

Protocol Outline: Mouse OGTT

-

Fasting: Mice are fasted for a defined period (e.g., 6 or 16 hours) with free access to water.

-

Baseline Blood Sample: A blood sample is taken (typically from the tail vein) to measure baseline blood glucose and insulin levels (t=0).

-

Compound Administration: The GPR40 agonist or vehicle is administered orally via gavage.

-

Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is given orally.

-

Serial Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose and Insulin Measurement: Blood glucose is measured immediately using a glucometer, and plasma is separated for subsequent insulin measurement by ELISA.

-

Data Analysis: Blood glucose and insulin levels are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion.

Conclusion

GPR40 agonists represent a promising class of therapeutic agents for the management of T2DM. Their glucose-dependent mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia compared to some existing therapies. Furthermore, the ability of certain GPR40 agonists to stimulate GLP-1 secretion provides an additional mechanism for improving glucose homeostasis and may offer benefits for weight management. While the development of some GPR40 agonists has been challenged by off-target effects, ongoing research continues to explore novel chemical scaffolds and biased agonism approaches to harness the full therapeutic potential of this target. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field.

References

- 1. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]

- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]

AM-4668: A Selective FFA1 Agonist for Potential Type 2 Diabetes Treatment

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AM-4668, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.

Core Concepts and Mechanism of Action

This compound is a small molecule that selectively binds to and activates FFA1, a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[1] The activation of FFA1 by endogenous long-chain free fatty acids or synthetic agonists like this compound plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). This glucose-dependent action is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[1]

The signaling cascade initiated by the activation of FFA1 is primarily mediated through the Gαq subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

Below is a diagram illustrating the FFA1 signaling pathway.

Quantitative In Vitro Pharmacology

The potency of this compound has been quantified in various in vitro cell-based assays. The following table summarizes the key activity data.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| GPR40 IP3 Assay | A9 cells | EC50 | 3.6 | [2] |

| GPR40 Aequorin Assay | CHO cells | EC50 | 36 | [2] |

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The in vivo glucose-lowering effect of this compound was evaluated in an oral glucose tolerance test (OGTT) in human GPR40 knock-in mice. This model is particularly relevant as this compound has weaker activity against rodent GPR40. Oral administration of this compound at a dose of 10 mg/kg, one hour prior to an oral glucose challenge, resulted in a significant reduction in blood glucose levels.[1] The area under the curve (AUC) for glucose was 19% lower in the this compound treated group compared to the vehicle-treated group.

| Animal Model | Dose (oral) | Pre-treatment Time | Effect on Glucose AUC | Reference |

| Human GPR40 Knock-in Mice | 10 mg/kg | 1 hour | 19% reduction |

Selectivity Profile

A comprehensive selectivity panel for this compound against a broad range of other receptors, ion channels, and enzymes is not publicly available at the time of this writing. The primary literature describes this compound as a selective FFA1 agonist, developed as a more polar backup compound to AMG 837 with reduced CNS penetration. However, quantitative data to fully characterize its selectivity profile against other targets is not detailed in the available publications.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for assessing FFA1 agonist activity.

GPR40 Inositol Monophosphate (IP1/IP3) Accumulation Assay

This assay measures the accumulation of inositol monophosphate, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Methodology:

-

Cell Culture: A9 cells stably expressing human FFA1/GPR40 are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.

-

Compound Addition: The culture medium is replaced with a stimulation buffer. Serial dilutions of this compound are added to the wells.

-

Incubation: The plate is incubated to allow for receptor activation and IP3/IP1 accumulation.

-

Cell Lysis and Detection: A lysis reagent is added, followed by the addition of detection reagents for a competitive immunoassay (e.g., HTRF-based IP-One assay). This typically involves an IP1 analog labeled with a fluorescent donor and an anti-IP1 antibody labeled with a fluorescent acceptor.

-

Data Analysis: The fluorescence signal is measured, and the concentration of accumulated IP1 is determined. Dose-response curves are generated to calculate the EC50 value.

GPR40 Aequorin-Based Calcium Mobilization Assay

This assay utilizes a photoprotein, aequorin, which emits light in the presence of calcium, to measure increases in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably co-expressing human FFA1/GPR40 and the photoprotein aequorin are used.

-

Coelenterazine Loading: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, in the dark.

-

Compound Addition: The cell plate is placed in a luminometer equipped with injectors. Serial dilutions of this compound are injected into the wells.

-

Signal Detection: The light emission resulting from the interaction of calcium with aequorin is measured immediately after compound addition.

-

Data Analysis: The luminescence signal is integrated over time, and dose-response curves are plotted to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo glucose homeostasis.

Methodology:

-

Animal Model: Human GPR40 knock-in mice are used.

-

Fasting: Animals are fasted overnight to establish a baseline glucose level.

-

Baseline Measurement: A baseline blood sample is taken (time = -60 min).

-

Compound Administration: this compound (10 mg/kg) or vehicle is administered via oral gavage.

-

Glucose Challenge: After 1 hour (time = 0 min), a concentrated glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

-

Analysis: Blood glucose levels are measured at each time point. Plasma can be separated to measure insulin levels, typically by ELISA. Glucose excursion curves are plotted, and the area under the curve (AUC) is calculated to quantify the effect of the compound on glucose tolerance.

Conclusion

This compound is a potent FFA1 agonist that effectively stimulates glucose-dependent insulin secretion in vitro and improves glucose tolerance in a relevant in vivo model. Its mechanism of action through the Gq-PLC-IP3-Ca2+ signaling pathway is well-characterized for this class of compounds. While the publicly available data on its selectivity is limited, its demonstrated efficacy underscores the potential of FFA1 agonism as a therapeutic strategy for type 2 diabetes. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel FFA1 agonists.

References

Pharmacological Profile of AM-4668: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4668 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Developed as a potential therapeutic agent for type 2 diabetes, this compound has demonstrated significant efficacy in preclinical models by enhancing glucose-stimulated insulin secretion. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile across multiple species, and in vivo efficacy. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and development.

Introduction

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes with a reduced risk of hypoglycemia. This compound emerged from an optimization program aimed at developing polar GPR40 agonists with improved potency, excellent pharmacokinetic properties, and minimal central nervous system (CNS) penetration[1][2].

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the GPR40 receptor. The primary signaling cascade initiated by the activation of GPR40 involves the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

In Vitro Pharmacology

The potency of this compound as a GPR40 agonist has been quantified using cell-based functional assays that measure downstream signaling events.

Quantitative Data

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| IP3 Assay | A9 cells (human GPR40) | EC50 | 3.6 | [3] |

| Aequorin Assay | CHO cells (human GPR40) | EC50 | 36 | [3] |

| Insulin Secretion | Isolated human GPR40 knock-in mouse islets | EC50 | 55 | [1] |

Experimental Protocols

This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of Gαq pathway activation.

Workflow:

Detailed Steps:

-

Cell Culture: A9 cells stably expressing human GPR40 are cultured in an appropriate medium and seeded into 384-well plates.

-

Compound Addition: Serial dilutions of this compound are prepared in an assay buffer and added to the cells.

-

Stimulation: The cells are incubated with the compound to allow for the activation of GPR40 and the subsequent production and accumulation of IP1.

-

Lysis and Detection: A lysis buffer containing the HTRF detection reagents (IP1 labeled with d2 and an anti-IP1 antibody conjugated to a fluorescent donor) is added.

-

Signal Measurement: After an incubation period to allow for the binding of the detection reagents, the homogeneous time-resolved fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Data Analysis: The HTRF ratios are used to calculate the concentration of IP1. A dose-response curve is generated, and the EC50 value is determined using a four-parameter logistic fit.

This assay measures changes in intracellular calcium concentration upon GPCR activation using aequorin, a photoprotein that emits light in the presence of Ca2+.

Workflow:

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR40 and apoaequorin are seeded into 384-well plates.

-

Coelenterazine Loading: The cells are incubated with the substrate coelenterazine, which binds to apoaequorin to form functional aequorin.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Luminescence Detection: Upon binding of this compound to GPR40, the intracellular calcium concentration increases, activating aequorin to emit light. The luminescent signal is immediately measured using a luminometer.

-

Data Analysis: The luminescence intensity is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, characterized by low clearance, a moderate to long half-life, and good oral bioavailability. A key feature of this compound is its low penetration into the central nervous system, which is desirable for minimizing potential off-target effects.

| Species | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (F) | Brain/Plasma Ratio | Reference |

| Rat | Low | Moderate to Long | Good | 0.02 (3h post 5 mg/kg oral dose) | |

| Dog | Low | Moderate to Long | Good | Not Reported | |

| Cynomolgus Monkey | Low | Moderate to Long | Good | Not Reported |

In Vivo Efficacy

The in vivo efficacy of this compound in regulating glucose metabolism has been demonstrated in a relevant animal model.

Oral Glucose Tolerance Test (OGTT) in Human GPR40 Knock-in Mice

Oral administration of this compound at a dose of 10 mg/kg one hour prior to an oral glucose challenge significantly reduced blood glucose levels in human GPR40 knock-in mice. The area under the curve (AUC) for glucose was 19% lower in the this compound treated group compared to the vehicle-treated group.

Experimental Protocol: Oral Glucose Tolerance Test (Representative Protocol)

Workflow:

Detailed Steps:

-

Animal Acclimatization and Fasting: Human GPR40 knock-in mice are acclimated to the experimental conditions and then fasted overnight with free access to water.

-

Compound Administration: A baseline blood sample is taken, after which this compound (formulated in a suitable vehicle) or vehicle alone is administered via oral gavage.

-

Glucose Challenge: After a 1-hour absorption period, a concentrated glucose solution is administered orally.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.

-

Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Conclusion

This compound is a potent GPR40 agonist with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in improving glucose tolerance. Its low CNS penetration further enhances its safety profile. The data presented in this guide underscore the potential of this compound as a promising candidate for the treatment of type 2 diabetes. Further investigation into its long-term efficacy and safety is warranted.

References

AM-4668 Binding Affinity to GPR40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional activity of AM-4668, a synthetic agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion.

Quantitative Binding Affinity Data

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 3.6 nM | Inositol Triphosphate (IP3) Assay | A9 cells | [1][2] |

| EC50 | 36 nM | Aequorin Assay | CHO cells | [1][2] |

GPR40 Signaling Pathways

GPR40 activation by agonists like this compound can initiate downstream signaling through two primary G-protein pathways: the Gq pathway and the Gs pathway. This dual coupling allows for a multifaceted cellular response. Some agonists may show bias towards one pathway over the other.[3]

The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The Gs pathway, on the other hand, involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which can phosphorylate various downstream targets.

Experimental Protocols

The following sections detail the generalized methodologies for the functional assays used to determine the EC50 values of this compound.

Inositol Triphosphate (IP3) Functional Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq pathway activation. The reported EC50 of 3.6 nM for this compound was determined using A9 cells.

Principle: Activation of Gq-coupled receptors stimulates PLC, leading to the production of IP3. IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of LiCl, the degradation of IP1 is inhibited, allowing it to accumulate. The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF).

Generalized Protocol:

-

Cell Culture and Plating: A9 cells stably or transiently expressing human GPR40 are cultured in appropriate media. Cells are then seeded into 96- or 384-well plates and incubated to allow for adherence.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer containing LiCl.

-

Cell Stimulation: The culture medium is removed from the cells and replaced with the this compound dilutions. The cells are then incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis: A lysis buffer is added to each well to release the intracellular IP1.

-

IP1 Detection: The detection reagents, typically an IP1-d2 acceptor and an anti-IP1-cryptate donor for HTRF, are added to the cell lysate.

-

Signal Measurement: After an incubation period to allow for the immunoassay to reach equilibrium, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 in the sample.

-

Data Analysis: The raw data is converted to IP1 concentrations using a standard curve. The concentration-response curve for this compound is then plotted, and the EC50 value is determined using a non-linear regression analysis.

Aequorin Functional Assay

This assay measures changes in intracellular calcium concentration, another hallmark of Gq pathway activation. The reported EC50 of 36 nM for this compound was determined using Chinese Hamster Ovary (CHO) cells stably co-expressing GPR40 and the photoprotein aequorin.

Principle: Aequorin is a photoprotein that emits light in the presence of Ca2+. Cells are engineered to express apoaequorin (the protein component). Prior to the assay, the cells are incubated with a prosthetic group, coelenterazine, to form functional aequorin. When an agonist activates GPR40, the subsequent increase in intracellular Ca2+ binds to aequorin, triggering a conformational change that results in the oxidation of coelenterazine and the emission of a flash of light. The intensity of this light is proportional to the intracellular Ca2+ concentration.

Generalized Protocol:

-

Cell Culture and Harvesting: CHO-K1 cells stably expressing GPR40 and aequorin are cultured to an optimal density. The cells are then harvested.

-

Coelenterazine Loading: The harvested cells are incubated with coelenterazine in the dark for a sufficient period (e.g., 1-4 hours) at room temperature to allow for the reconstitution of functional aequorin.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Luminescence Measurement: The cell suspension is injected into wells of a microplate containing the different concentrations of this compound. The plate is immediately read in a luminometer capable of detecting flash luminescence.

-

Data Analysis: The light emission data is integrated over a short period (e.g., 20-30 seconds) to obtain a measure of the total calcium response. A concentration-response curve is generated by plotting the luminescence signal against the concentration of this compound, and the EC50 value is calculated using a suitable curve-fitting algorithm.

References

AM-4668: A Technical Overview of a GPR40 Agonist and its Role in Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4668 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Developed as a potential therapeutic agent for type 2 diabetes, this compound modulates insulin secretion in a glucose-dependent manner. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and the experimental protocols utilized for its characterization. The document also features detailed diagrams of the GPR40 signaling pathway and a representative experimental workflow for assessing the activity of GPR40 agonists.

Introduction to this compound

This compound was developed as part of a program to optimize a series of phenylpropanoic acid derivatives as GPR40 agonists for the treatment of type 2 diabetes.[1] It was identified as a structurally distinct and more polar alternative to the clinical candidate AMG 837.[1] Preclinical data indicates that this compound possesses improved potency and excellent pharmacokinetic properties across different species, with the added benefit of minimal central nervous system penetration.[1]

The therapeutic rationale for GPR40 agonists like this compound lies in their ability to enhance glucose-stimulated insulin secretion (GSIS). This glucose-dependent action is a significant advantage over other insulin secretagogues, as it minimizes the risk of hypoglycemia.

Mechanism of Action: The GPR40 Signaling Pathway

This compound exerts its effects by activating GPR40, a receptor primarily expressed on pancreatic β-cells. The binding of an agonist, such as this compound, to GPR40 initiates a downstream signaling cascade that culminates in the potentiation of insulin release. The key steps in this pathway are as follows:

-

Receptor Activation: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

-

G-Protein Coupling: The activated GPR40 receptor couples to the Gαq/11 subtype of heterotrimeric G-proteins.

-

PLC Activation: This coupling leads to the activation of phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

This signaling pathway works in concert with the metabolic signals generated by glucose metabolism within the β-cell to amplify insulin secretion.

Quantitative Data

The potency of this compound in activating the GPR40 receptor has been determined using in vitro functional assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Assay Type | Cell Line | Parameter Measured | EC50 (nM) | Reference |

| GPR40 IP3 Assay | A9 cells | Inositol Trisphosphate (IP3) production | 3.6 | [2] |

| GPR40 Aequorin Assay | CHO cells | Intracellular Calcium (Ca2+) mobilization | 36 |

Note: At the time of this writing, specific quantitative data for this compound's effect on glucose-stimulated insulin secretion (GSIS) from primary pancreatic islets or β-cell lines (e.g., MIN6, INS-1) are not publicly available. The provided data reflects the compound's direct potency at the GPR40 receptor.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not available in the public domain. However, based on the cited assays, the following are representative methodologies for assessing the activity of a GPR40 agonist.

GPR40 Inositol Trisphosphate (IP3) Assay

This assay quantifies the production of IP3, a key second messenger in the GPR40 signaling cascade.

-

Cell Culture: A9 cells stably expressing the human GPR40 receptor are cultured in appropriate media and seeded into multi-well plates.

-

Cell Labeling: Cells are incubated with a radiolabeled inositol precursor, such as [3H]myo-inositol, to allow for its incorporation into cellular phosphoinositides.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cyclic nucleotides, followed by stimulation with varying concentrations of this compound.

-

IP3 Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

-

Quantification: The amount of radiolabeled IP3 is quantified using an appropriate method, such as anion-exchange chromatography followed by liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using non-linear regression.

GPR40 Aequorin Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation using the photoprotein aequorin.

-

Cell Line: Chinese Hamster Ovary (CHO) cells are co-transfected with the human GPR40 receptor and the aequorin photoprotein.

-

Cell Seeding: The transfected cells are seeded into multi-well plates.

-

Aequorin Reconstitution: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, in the dark.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Luminescence Detection: The plate is immediately read in a luminometer. The binding of Ca2+ to aequorin results in the oxidation of coelenterazine and the emission of light, which is proportional to the intracellular Ca2+ concentration.

-

Data Analysis: The luminescence signal is integrated over time, and the concentration-response curve is used to calculate the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (General Protocol)

While specific data for this compound is unavailable, a typical GSIS assay to evaluate a GPR40 agonist would follow this protocol:

-

Islet Isolation or Cell Culture: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) or a pancreatic β-cell line (e.g., MIN6, INS-1) is cultured.

-

Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal level of insulin secretion.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing either low glucose, high glucose (e.g., 16.7 mM glucose), or high glucose in the presence of varying concentrations of this compound.

-

Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: Insulin secretion is often normalized to the total insulin content of the cells or islets, which is determined after cell lysis.

-

Data Analysis: The fold-increase in insulin secretion in the presence of high glucose and the compound is calculated relative to the high glucose control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a GPR40 agonist like this compound.

Conclusion

This compound is a potent GPR40 agonist with promising preclinical characteristics for the treatment of type 2 diabetes. Its mechanism of action through the Gαq/11-PLC-IP3/DAG pathway to potentiate glucose-stimulated insulin secretion offers a therapeutic strategy with a reduced risk of hypoglycemia. While detailed data on its effects on insulin secretion and in vivo efficacy are not extensively published, the available information on its potency at the GPR40 receptor highlights its potential as a valuable research tool and a lead compound for further drug development. Future studies detailing its biological effects in pancreatic β-cells and in animal models of diabetes will be crucial to fully elucidate its therapeutic utility.

References

The Role of Free Fatty Acid Receptors in Metabolic Diseases: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Free fatty acid receptors (FFARs) are a class of G protein-coupled receptors (GPCRs) that have emerged as critical regulators of metabolic homeostasis. These receptors act as sensors for free fatty acids (FFAs) of varying chain lengths, translating nutritional cues into physiological responses. The primary members of this family, FFAR1 (GPR40), FFAR4 (GPR120), FFAR2 (GPR43), and FFAR3 (GPR41), are expressed in key metabolic tissues, including pancreatic islets, adipose tissue, the gastrointestinal tract, and immune cells.[1][2][3] Their ability to modulate insulin and incretin secretion, inflammation, and energy metabolism has positioned them as promising therapeutic targets for a range of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4] This guide provides an in-depth overview of the signaling mechanisms, physiological roles, and therapeutic potential of FFARs in the context of metabolic diseases.

Free Fatty Acid Receptor Subtypes: Ligands and Tissue Distribution

The specificity of FFARs is determined by the carbon chain length of their fatty acid ligands. FFAR1 and FFAR4 are activated by medium- to long-chain fatty acids, whereas FFAR2 and FFAR3 respond to short-chain fatty acids (SCFAs) primarily produced by gut microbial fermentation.

FFAR1 (GPR40)

-

Ligands: Medium- and long-chain saturated and unsaturated fatty acids.

-

Primary G-protein Coupling: Gαq/11.

-

Tissue Distribution: Predominantly expressed in pancreatic β-cells and enteroendocrine cells. It is also found in the central nervous system.

FFAR4 (GPR120)

-

Ligands: Medium- and long-chain unsaturated fatty acids, with a preference for omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).

-

Primary G-protein Coupling: Gαq/11 and β-arrestin. FFAR4 has two splice isoforms; the long isoform signals through both Gq/11 and β-arrestin, while the short isoform activates only the β-arrestin pathway.

-

Tissue Distribution: Highly expressed in adipose tissue, macrophages, and enteroendocrine cells. It is also present in the pancreas, liver, and taste buds.

FFAR2 (GPR43) & FFAR3 (GPR41)

-

Ligands: Short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. There are slight differences in ligand preference, with FFAR2 showing a potency order of acetate ≈ propionate > butyrate, while FFAR3 prefers propionate ≈ butyrate > acetate.

-

Primary G-protein Coupling: FFAR2 couples to both Gαi/o and Gαq/11, while FFAR3 primarily signals through Gαi/o.

-

Tissue Distribution: Both receptors are widely expressed in the gastrointestinal tract, particularly in enteroendocrine cells, as well as in immune cells. FFAR2 is also abundant in adipose tissue, whereas FFAR3 is found in the sympathetic nervous system.

Quantitative Data on FFAR Ligands and Expression

The following tables summarize key quantitative data related to the ligands and expression of FFARs.

Table 1: Endogenous Ligand Potency (EC50) at Human FFARs

| Receptor | Ligand | EC50 (µM) |

| FFAR1 | Linoleic Acid | ~2.5-10 |

| Oleic Acid | ~1-5 | |

| Palmitic Acid | ~5-25 | |

| FFAR4 | α-Linolenic Acid | ~10-100 |

| Eicosapentaenoic Acid (EPA) | ~10-50 | |

| Docosahexaenoic Acid (DHA) | ~10-40 | |

| FFAR2 | Acetate | ~50-200 |

| Propionate | ~20-100 | |

| Butyrate | ~50-300 | |

| FFAR3 | Acetate | >1000 |

| Propionate | ~1-30 | |

| Butyrate | ~10-100 |

Note: EC50 values can vary depending on the assay system and cell type used.

Table 2: Tissue Distribution and Relative Expression of FFARs

| Receptor | Pancreatic β-cells | Adipose Tissue | Macrophages | Enteroendocrine Cells | Liver |

| FFAR1 | High | Not Reported | Low | High | Low |

| FFAR4 | Moderate | High | High | High | Moderate |

| FFAR2 | Moderate | High | High | High | Low |